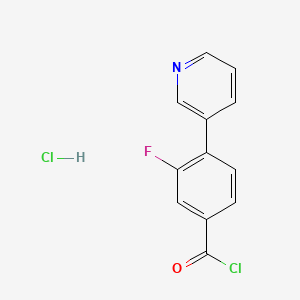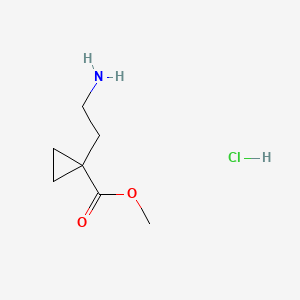
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopropane and is known for its applications in various scientific fields, including chemistry, biology, and agriculture. This compound is particularly interesting due to its structural properties and its role as a precursor in the synthesis of other important chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane derivatives with aminoethyl groups. One common method is the reaction of 1-cyanocyclopropane-1-carboxylates with hydroxylamine and sodium acetate, which leads to the formation of 1-carbamoylcyclopropane-1-carboxylate derivatives . This intermediate can then be further reacted with methylating agents to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient production of this compound.
化学反应分析
Types of Reactions
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the aminoethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agricultural chemicals and plant growth regulators.
作用机制
The mechanism of action of Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific enzymes and receptors. In plants, it acts as an ethylene agonist, mimicking the effects of the natural plant hormone ethylene . This interaction leads to various physiological responses, such as fruit ripening and leaf senescence. The compound binds to ethylene receptors, triggering a cascade of molecular events that result in the observed biological effects.
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A direct precursor of ethylene in plants.
Methyl 1-aminocyclopropanecarboxylate: Another structural analog with similar ethylene-related activities.
1-Methylcyclopropene: Used in fruit preservation by inhibiting ethylene action.
Uniqueness
Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride is unique due to its specific structural features that allow it to act as an ethylene agonist. Its ability to enhance ethylene-related responses in plants makes it a valuable compound in agricultural research and applications .
属性
分子式 |
C7H14ClNO2 |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(2-3-7)4-5-8;/h2-5,8H2,1H3;1H |
InChI 键 |
VTOUIWIQHMCQEW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


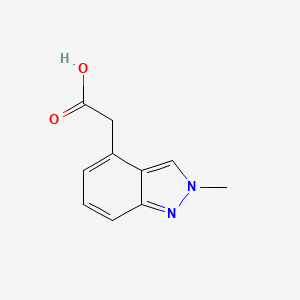
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
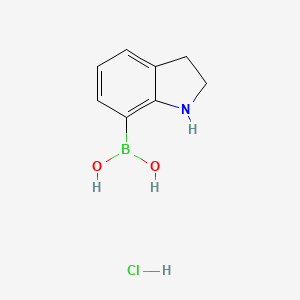
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
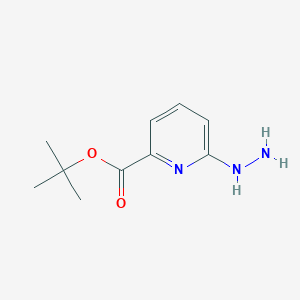
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
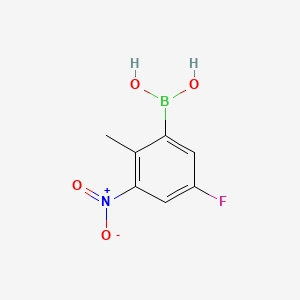
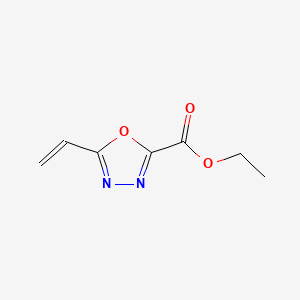
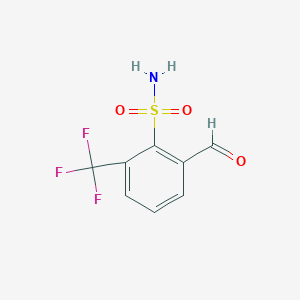
![6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane](/img/structure/B13466151.png)
![3-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466152.png)
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
